molecular formula C8H10N2S B1521586 2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 637015-75-9

2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No. B1521586
CAS RN: 637015-75-9
M. Wt: 166.25 g/mol
InChI Key: OGKJUDCGLAXSJJ-UHFFFAOYSA-N
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Description

“2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile” is a chemical compound with the CAS Number: 637015-75-9 . It has a molecular weight of 166.25 . The IUPAC name for this compound is (4-isopropyl-1,3-thiazol-2-yl)acetonitrile .


Molecular Structure Analysis

The InChI code for “2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile” is 1S/C8H10N2S/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3H2,1-2H3 . This indicates that the compound contains 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile” is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to show analgesic (pain-relieving) activity . This makes them potential candidates for the development of new pain relief medications.

Anti-Inflammatory Activity

Thiazole compounds have shown anti-inflammatory properties . They could be used in the development of drugs to treat conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity . They could be used in the development of new antibiotics to combat bacterial infections.

Antifungal Activity

Thiazole compounds have been found to have antifungal properties . This makes them potential candidates for the development of antifungal drugs.

Antiviral Activity

Thiazole derivatives have shown antiviral activity . They could be used in the development of new antiviral drugs to treat viral infections.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been observed to have antitumor and cytotoxic activities . This suggests they could be used in the development of new cancer treatments.

Neuroprotective Activity

Thiazole compounds have demonstrated neuroprotective properties . This suggests they could be used in the development of treatments for neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile” can be found online . It’s always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

2-(4-propan-2-yl-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKJUDCGLAXSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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